2-Benzyl-5-nitro-1H-benzimidazole
CAS No.: 7189-72-2
Cat. No.: VC14319542
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7189-72-2 |
---|---|
Molecular Formula | C14H11N3O2 |
Molecular Weight | 253.26 g/mol |
IUPAC Name | 2-benzyl-6-nitro-1H-benzimidazole |
Standard InChI | InChI=1S/C14H11N3O2/c18-17(19)11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) |
Standard InChI Key | UMWIVOZCYNITGG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-Benzyl-5-nitro-1H-benzimidazole (CAS: 1792-40-1) has the molecular formula C₁₄H₁₁N₃O₂ and a molecular weight of 261.26 g/mol. Key physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 446.0±18.0 °C, and a flash point of 223.5±21.2 °C . The nitro group at the 5-position contributes to its polar surface area (PSA) of 74.5 Ų, enhancing solubility in polar solvents. Its logP value of 1.94 indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Table 1: Physicochemical Properties of 2-Benzyl-5-nitro-1H-benzimidazole
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁N₃O₂ |
Molecular Weight | 261.26 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 446.0±18.0 °C |
Flash Point | 223.5±21.2 °C |
LogP | 1.94 |
Polar Surface Area | 74.5 Ų |
Structural Analysis
The benzimidazole core consists of a fused benzene and imidazole ring. The benzyl group at the 2-position introduces steric bulk, while the nitro group at the 5-position stabilizes the molecule through resonance and inductive effects. Nuclear magnetic resonance (NMR) spectra confirm the structure: ¹H NMR signals at δ 3.7–3.9 ppm correspond to methylene protons (-CH₂-) bridging the benzyl and sulfur groups, while aromatic protons appear between δ 7.1–7.6 ppm . ¹³C NMR data reveal peaks at 151.5 ppm (C-2 benzimidazole) and 128.6–137.4 ppm (aromatic carbons) .
Synthetic Methodologies
Conventional Phillips Condensation
The Phillips reaction remains a cornerstone for synthesizing benzimidazole derivatives. In this method, ortho-phenylenediamine reacts with 2-chloroacetic acid under reflux in 4N HCl, yielding 2-chloromethyl-1H-benzimidazole intermediates. Subsequent substitution with benzylthiol groups produces 2-benzylthiomethyl derivatives . For 2-benzyl-5-nitro-1H-benzimidazole, nitro functionalization is achieved via nitration of the benzene ring using nitric acid-sulfuric acid mixtures .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates synthesis. A one-pot reaction of 4-nitro-ortho-phenylenediamine with phenoxyacetic acids in HCl under microwave conditions (2.5–3.5 minutes) yields 5-nitro-2-aryl benzimidazoles with 72–79% efficiency . This method reduces side reactions and improves purity compared to conventional heating.
Table 2: Comparison of Synthetic Routes
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 4–6 hours | 2.5–3.5 minutes |
Yield | 50–65% | 72–79% |
Purity | Moderate | High |
Energy Efficiency | Low | High |
Pharmacological Activity
Antibacterial Efficacy
2-Benzyl-5-nitro-1H-benzimidazole exhibits broad-spectrum antibacterial activity. Against Staphylococcus aureus, MIC values range from 140–320 µg/mL, with bactericidal effects observed at concentrations ≥280 µg/mL . For Escherichia coli, MICs are higher (140–400 µg/mL), reflecting Gram-negative bacteria’s enhanced membrane rigidity . The nitro group enhances electron-deficient character, improving interactions with bacterial enzymes involved in folate metabolism .
Structure-Activity Relationships (SAR)
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Nitro Group (-NO₂): Compounds with nitro substituents show 2–3× higher potency than non-nitrated analogs due to increased electrophilicity .
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Benzyl Group (-C₆H₅CH₂): Enhances lipophilicity, facilitating penetration through bacterial cell membranes .
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Halogen Substitutions: Chlorine or fluorine at the benzyl para position further reduces MIC values (e.g., 5b: MIC = 140 µg/mL) .
Table 3: Antibacterial Activity of Select Benzimidazole Derivatives
Compound | MIC (S. aureus) | MIC (E. coli) | Effect Type |
---|---|---|---|
5b | 140 µg/mL | 140 µg/mL | Bactericidal |
5j | 320 µg/mL | 400 µg/mL | Bacteriostatic |
5e | 180 µg/mL | 200 µg/mL | Bacteriostatic |
Mechanistic Insights
The antibacterial mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Nitro groups generate reactive oxygen species (ROS), causing oxidative damage to bacterial membranes . Additionally, the benzimidazole core mimics purine bases, interfering with nucleic acid synthesis .
Future Directions
Optimization Strategies
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Hybrid Derivatives: Coupling with fluoroquinolone or β-lactam motifs may enhance potency against multidrug-resistant strains.
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Nanoformulations: Liposomal encapsulation could improve bioavailability and reduce MIC values.
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